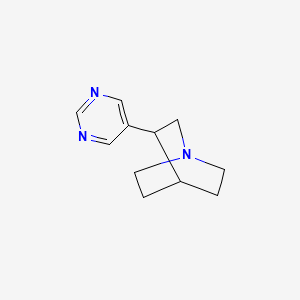![molecular formula C10H14O B8339068 1-(1-Propenyl)spiro[2.4]heptan-4-one](/img/structure/B8339068.png)
1-(1-Propenyl)spiro[2.4]heptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Propenyl)spiro[2.4]heptan-4-one is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol This compound is characterized by its unique spirocyclic structure, which consists of a heptane ring fused with a spiro carbon atom and a propenyl group attached to the spiro carbon
Métodos De Preparación
The synthesis of 1-(1-Propenyl)spiro[2.4]heptan-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable heptanone derivative with a propenylating agent under specific reaction conditions. The reaction typically requires the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the spirocyclic structure .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient production of this compound .
Análisis De Reacciones Químicas
1-(1-Propenyl)spiro[2.4]heptan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(1-Propenyl)spiro[2.4]heptan-4-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-(1-Propenyl)spiro[2.4]heptan-4-one can be compared to other spirocyclic compounds, such as spiro[2.4]heptan-4-one and spiro[2.5]octan-4-one. These compounds share similar structural features but differ in the size and substitution patterns of their rings . The unique propenyl group in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties .
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-prop-1-enylspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C10H14O/c1-2-4-8-7-10(8)6-3-5-9(10)11/h2,4,8H,3,5-7H2,1H3 |
Clave InChI |
LPZSLESACDZARW-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1CC12CCCC2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorobutoxy)-7H-furo[3,2-g][1]benzopyran-7-on](/img/structure/B8339001.png)

![5-bromo-3-cyclopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8339011.png)


![Phosphine oxide, diphenyl[3-(triethoxysilyl)propyl]-](/img/structure/B8339034.png)






